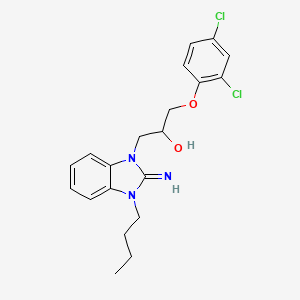![molecular formula C19H15ClN2O3S B11606068 ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11606068.png)
ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, a chlorophenyl group, and a pyridinylmethylidene moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenylamine is reacted with the thiophene derivative.
Addition of the pyridinylmethylidene moiety: This can be done through condensation reactions, where the pyridine derivative is reacted with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (5Z)-2-[(4-bromophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
- Ethyl (5Z)-2-[(4-fluorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
Uniqueness
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiophene ring and the pyridinylmethylidene moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H15ClN2O3S |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-(pyridin-2-ylmethylidene)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-25-19(24)16-17(23)15(11-14-5-3-4-10-21-14)26-18(16)22-13-8-6-12(20)7-9-13/h3-11,23H,2H2,1H3/b15-11-,22-18? |
InChI-Schlüssel |
SVIZIWBNVQLECX-AXPJIBDUSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=N2)/SC1=NC3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=N2)SC1=NC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[7-(2-chlorophenyl)-2-(3-hydroxypropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide](/img/structure/B11605996.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605997.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11606001.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11606007.png)
![11-(2-Methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11606013.png)
![3-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11606015.png)
![ethyl 1-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11606021.png)
![4-[(3,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11606028.png)
![N-benzyl-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606038.png)
}-N-(2-phenyleth yl)carboxamide](/img/structure/B11606043.png)
![2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11606048.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11606055.png)
![4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl dibutylcarbamodithioate](/img/structure/B11606078.png)
